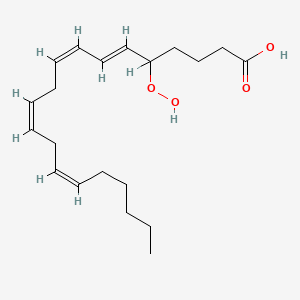

5-Hpete

Description

Structure

3D Structure

Properties

CAS No. |

74581-83-2 |

|---|---|

Molecular Formula |

C20H32O4 |

Molecular Weight |

336.5 g/mol |

IUPAC Name |

5-hydroperoxyicosa-6,8,11,14-tetraenoic acid |

InChI |

InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(24-23)17-15-18-20(21)22/h6-7,9-10,12-14,16,19,23H,2-5,8,11,15,17-18H2,1H3,(H,21,22) |

InChI Key |

JNUUNUQHXIOFDA-UHFFFAOYSA-N |

SMILES |

CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)OO |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C=C\C(CCCC(=O)O)OO |

Canonical SMILES |

CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)OO |

Other CAS No. |

74581-83-2 |

physical_description |

Solid |

Synonyms |

5-HPETE 5-hydroperoxy-6,8,11,14-eicosatetraenoic acid 6,8,11,14-eicosatetraenoic acid 5-hydroperoxide arachidonic acid 5-hydroperoxide cis,trans-5-hydroperoxy-6,8,11,14-eicosatetraenoic acid |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 5-HPETE from Arachidonic Acid

This guide provides a comprehensive overview of the synthesis of 5-Hydroperoxyeicosatetraenoic acid (this compound) from arachidonic acid (AA), a critical initial step in the biosynthesis of leukotrienes and other bioactive lipid mediators. Leukotrienes are potent inflammatory mediators, making the 5-lipoxygenase pathway a significant target for therapeutic intervention in various inflammatory diseases such as asthma, allergic rhinitis, and cardiovascular conditions.[1][2]

The Core Synthesis Pathway: From Membrane Phospholipid to this compound

The synthesis of this compound is a tightly regulated, multi-step process that occurs primarily in myeloid cells like neutrophils, monocytes, macrophages, and mast cells.[2] It involves the coordinated action of several proteins, initiated by cellular stimuli.

Step 1: Arachidonic Acid Release Under resting conditions, arachidonic acid is esterified within the sn-2 position of membrane phospholipids. Upon cellular stimulation by various agonists (e.g., calcium ionophores, immune complexes), cytosolic phospholipase A₂ (cPLA₂) is activated and translocates to the nuclear envelope.[2][3] There, it hydrolyzes the phospholipid to release free arachidonic acid into the cellular milieu.

Step 2: 5-Lipoxygenase Activation and Translocation The key enzyme in this pathway is 5-lipoxygenase (5-LOX), which is typically located in the cytosol or nucleosol in unstimulated cells.[2] For 5-LOX to become active, an increase in intracellular calcium concentration is required.[3][4] This calcium influx triggers the translocation of 5-LOX to the nuclear envelope.[2]

Step 3: The Role of FLAP At the nuclear membrane, the 5-lipoxygenase-activating protein (FLAP), an integral membrane protein, plays an indispensable role.[1][2] FLAP binds the newly released arachidonic acid and presents it to the now membrane-associated 5-LOX, facilitating efficient substrate transfer to the enzyme's active site.[2][5]

Step 4: Catalysis of this compound Formation Once arachidonic acid is bound, 5-LOX, a non-heme iron-containing dioxygenase, catalyzes the insertion of molecular oxygen into the arachidonic acid backbone.[6] Specifically, it abstracts a hydrogen atom from the C7 position and inserts oxygen at the C5 position, resulting in the formation of 5(S)-hydroperoxy-6-trans-8,11,14-cis-eicosatetraenoic acid (this compound).[5] this compound is an unstable intermediate that is rapidly converted to other bioactive molecules.[1][2]

Quantitative Data for 5-Lipoxygenase

The activity of 5-lipoxygenase is influenced by several factors, including substrate concentration, pH, temperature, and the presence of essential cofactors.

Table 1: Kinetic Parameters of 5-Lipoxygenase

| Parameter | Value | Substrate | Conditions | Source |

|---|---|---|---|---|

| kcat | 20 ± 4 s-1 | Arachidonic Acid | 25°C | [7] |

| kcat/KM | 17 ± 2 s-1µM-1 | Arachidonic Acid | 25°C | [7] |

| KM (apparent) | ~3.0 µM | Arachidonic Acid | With ATP |[8] |

Note: The kinetic mechanism of 5-LOX is complex, and reported values can vary based on the enzyme source, purity, and assay conditions. The hydrogen abstraction from arachidonic acid is considered a rate-limiting step in the catalysis.[7]

Table 2: Optimal Conditions and Cofactor Requirements for 5-Lipoxygenase Activity

| Parameter | Optimal Value/Concentration | Notes | Source |

|---|---|---|---|

| pH | 7.5 - 8.5 | Activity is pH-dependent; alkaline conditions in inflammatory exudates can influence activity. | [9][10][11] |

| Temperature | 25 - 37°C | Activity is temperature-dependent, with optimal activity for mammalian enzymes near physiological temperature. | [12][13] |

| Calcium (Ca2+) | EC50: 1–2 µM | Required for translocation and activation. Full activation is achieved at 4–10 µM. | [3] |

| ATP | ~200 µM (saturating) | Binds to 5-LOX, increases Vmax, and stabilizes the enzyme, but hydrolysis is not required. |[3][8] |

Experimental Protocols

The following protocols provide standardized methods for studying this compound synthesis and 5-LOX activity.

Protocol 1: In Vitro 5-Lipoxygenase Activity Assay (Spectrophotometric)

This assay measures the direct activity of purified 5-LOX by monitoring the formation of the conjugated diene in this compound, which absorbs light at 234 nm.

Materials:

-

Purified 5-lipoxygenase enzyme

-

Arachidonic acid (substrate) stock solution in ethanol

-

Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

UV-transparent 96-well plate or quartz cuvettes

-

UV-Vis spectrophotometer capable of reading at 234 nm

Procedure:

-

Prepare Reagents: Dilute the 5-LOX enzyme to the desired working concentration in ice-cold buffer immediately before use. Prepare serial dilutions of the test compound and the arachidonic acid substrate in the assay buffer.

-

Assay Setup: In a 96-well plate or cuvettes, set up the following reactions:

-

Blank: Assay buffer + Substrate.

-

Control (100% Activity): Assay buffer + 5-LOX enzyme + Solvent vehicle.

-

Test Sample: Assay buffer + 5-LOX enzyme + Test compound.

-

-

Pre-incubation: Add the enzyme and test compound (or vehicle) to the wells. Incubate for 10 minutes at 25°C to allow for inhibitor binding.[14]

-

Initiate Reaction: Start the reaction by adding the arachidonic acid solution to all wells.

-

Measure Absorbance: Immediately begin monitoring the increase in absorbance at 234 nm at 25°C for a set period (e.g., 5-10 minutes).[12]

-

Data Analysis: Calculate the initial rate of reaction (V₀) from the linear portion of the absorbance curve. The percent inhibition is calculated as: (1 - (Rate of Test Sample / Rate of Control)) * 100. The IC₅₀ value can be determined by plotting percent inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Cell-Based this compound Synthesis Assay

This protocol measures the ability of a compound to inhibit this compound production in intact cells, providing a more physiologically relevant system.

Materials:

-

Cell line expressing 5-LOX (e.g., human polymorphonuclear neutrophils (PMNs), THP-1 monocytes)[6][15]

-

Appropriate cell culture medium and buffer (e.g., HBSS)

-

Test compounds (inhibitors)

-

Calcium ionophore A23187 (stimulant)[2]

-

Methanol (B129727) (for cell lysis and extraction)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup

-

HPLC system for analysis

Procedure:

-

Cell Seeding: Seed cells (e.g., 1 x 10⁶ cells/mL) in a multi-well plate.[2]

-

Compound Treatment: Pre-incubate the cells with various concentrations of the test compound or vehicle control for 30-60 minutes at 37°C.[1]

-

Cell Stimulation: Induce this compound synthesis by adding a calcium ionophore (e.g., 5 µM A23187) and incubating for 10-15 minutes at 37°C.[2]

-

Reaction Termination and Extraction: Stop the reaction by adding ice-cold methanol. Centrifuge to pellet cell debris.

-

Sample Cleanup: Acidify the supernatant and pass it through a pre-conditioned C18 SPE cartridge to extract the lipids. Elute the lipids with methanol or ethyl acetate.

-

Analysis: Evaporate the solvent and reconstitute the sample in the HPLC mobile phase for analysis as described in Protocol 3.

Protocol 3: HPLC Analysis of this compound/5-HETE

Due to the instability of this compound, it is often reduced to the more stable 5-hydroxy-eicosatetraenoic acid (5-HETE) for quantification. This method separates and quantifies 5-HETE.

Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)[16]

-

Mobile Phase: A mixture of methanol, water, and acetic acid is common. A specific example is Methanol:10 mM Ammonium Acetate:1 M Acetic Acid (70:30:0.1, v/v/v).[16]

-

5-HETE analytical standard

Procedure:

-

System Equilibration: Equilibrate the HPLC column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).[16]

-

Standard Curve: Prepare a series of dilutions of the 5-HETE standard to generate a standard curve for quantification.

-

Sample Injection: Inject the prepared cell extracts (from Protocol 2) or standards onto the column.

-

Detection: Monitor the column eluent using a UV detector set to the λmax of the conjugated diene system, typically around 234-240 nm.[16][17]

-

Quantification: Identify the 5-HETE peak in the sample chromatograms by comparing its retention time to that of the standard. Quantify the amount of 5-HETE in the sample by integrating the peak area and comparing it to the standard curve.

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: Cellular signaling pathway for the synthesis of this compound from arachidonic acid.

Caption: Experimental workflow for an in vitro 5-LOX spectrophotometric inhibition assay.

Caption: Experimental workflow for cell-based analysis of this compound synthesis inhibition.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 5-Lipoxygenase: mechanisms of regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Kinetic investigation of human 5-lipoxygenase with arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ATP Allosterically Activates the Human 5-Lipoxygenase Molecular Mechanism of Arachidonic Acid and 5(S)-Hydroperoxy-6(E),8(Z),11(Z),14(Z)-eicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. pH-dependent regulation of leukocyte 5-lipoxygenase activity in inflammatory exudates by albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. researchgate.net [researchgate.net]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. Design, Synthesis and Cellular Characterization of a Dual Inhibitor of 5-Lipoxygenase and Soluble Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. HPLC quantification of 5-hydroxyeicosatetraenoic acid in human lung cancer tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Metabolic Cascade of 5-HETE: A Technical Guide to Downstream Pathways and Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyeicosatetraenoic acid (5-HETE) is a pivotal bioactive lipid mediator derived from the metabolism of arachidonic acid by the 5-lipoxygenase (5-LOX) enzyme.[1][2] While possessing intrinsic biological activities, 5-HETE primarily serves as a crucial intermediate, branching into several downstream metabolic pathways that generate a diverse array of potent signaling molecules.[3][4] These metabolites are integral to a multitude of physiological and pathophysiological processes, including inflammation, allergic reactions, and cancer progression.[3][5][6] This technical guide provides an in-depth exploration of the core downstream metabolites of 5-HETE, their corresponding enzymatic pathways, and their biological significance. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades to serve as a comprehensive resource for researchers in the field.

Core Metabolic Pathways of 5-HETE

The metabolism of 5-HETE proceeds along three primary routes, each yielding distinct classes of bioactive lipids:

-

Oxidation to 5-oxo-ETE: This pathway is a major route for 5-HETE metabolism and produces a highly potent chemoattractant.[6][7]

-

Further Oxygenation to Di-hydroxy Metabolites: This route involves the introduction of a second hydroxyl group at various positions, leading to the formation of dihydroxyeicosatetraenoic acids (diHETEs).

-

Omega-Oxidation: This pathway serves as a mechanism for the inactivation and clearance of 5-HETE.[7]

The 5-oxo-ETE Pathway

The conversion of 5-HETE to 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid (5-oxo-ETE) is a critical step in amplifying the inflammatory signal initiated by 5-LOX activation.

-

Enzymatic Conversion: This reaction is catalyzed by 5-hydroxyeicosanoid dehydrogenase (5-HEDH), a microsomal NADP+-dependent enzyme.[7][8] 5-HEDH exhibits high selectivity for 5S-HETE.[7][8] The synthesis of 5-oxo-ETE is significantly enhanced under conditions of oxidative stress, which increase the intracellular levels of NADP+.[6][7]

-

Biological Activity: 5-oxo-ETE is a potent chemoattractant for various immune cells, particularly eosinophils, but also neutrophils, basophils, and monocytes.[6][7][9] Its effects are mediated through the G-protein coupled receptor, OXE receptor (OXER1).[6][7] Signaling through the OXE receptor leads to a cascade of intracellular events including calcium mobilization, actin polymerization, and cell migration.[7][10] This pathway is implicated in allergic diseases like asthma and has also been shown to promote the survival of tumor cells.[6][7]

Formation of Di-hydroxy Metabolites

5-HETE can be further metabolized by other lipoxygenases to form diHETEs.

-

5,15-diHETE: The enzyme 15-lipoxygenase (ALOX15) can act on 5-HETE to produce 5(S),15(S)-dihydroxyeicosatetraenoic acid (5,15-diHETE).[3]

-

5,12-diHETE: Similarly, 12-lipoxygenase (ALOX12) can metabolize 5-HETE to 5(S),12(S)-diHETE.[3]

-

Biological Significance: The biological roles of these diHETE metabolites are less well-defined compared to 5-oxo-ETE, but they are generally considered to be less potent than their precursor.[3]

Omega-Oxidation of 5-HETE

The primary pathway for the inactivation of 5-HETE involves oxidation at the omega-end of the fatty acid chain.

-

Enzymatic Conversion: This process is initiated by a cytochrome P450 enzyme, specifically CYP4F3A in neutrophils, which hydroxylates 5-HETE at the C20 position to form 5,20-dihydroxyeicosatetraenoic acid (5,20-diHETE).[7]

-

Biological Inactivation: 5,20-diHETE exhibits significantly reduced biological activity compared to 5-HETE, and this metabolic step is considered a key mechanism for terminating 5-HETE signaling.[3]

The Broader Context: The 5-Lipoxygenase Pathway

It is crucial to understand that 5-HETE itself is a product of the 5-lipoxygenase pathway, which also gives rise to the leukotrienes. Following the initial oxygenation of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HpETE) by 5-LOX, the pathway bifurcates.[11][12] this compound can be either reduced to 5-HETE by peroxidases or converted to the unstable epoxide leukotriene A4 (LTA4) by the same 5-LOX enzyme.[11][12] LTA4 is the precursor to the potent chemoattractant leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are key mediators of asthma and other inflammatory conditions.[5][12][13]

Transcellular Biosynthesis

The production of 5-HETE downstream metabolites is not limited to a single cell type. Through a process known as transcellular biosynthesis, a cell that produces 5-HETE can release it to a neighboring cell that expresses the necessary enzymes for its further metabolism.[7][9] For instance, inflammatory cells can produce 5-HETE, which is then taken up by structural cells that express 5-HEDH to generate 5-oxo-ETE.[9] This intercellular communication significantly amplifies the biological impact of the initial 5-LOX activation.

Quantitative Data

The following table summarizes key quantitative aspects of 5-HETE and its primary downstream metabolite, 5-oxo-ETE.

| Metabolite | Precursor | Key Enzyme | Typical Cellular Source | Biological Potency (Relative to 5-HETE) | Key Receptor |

| 5-oxo-ETE | 5-HETE | 5-HEDH | Neutrophils, Eosinophils, Macrophages | 30-100 fold more potent | OXE Receptor |

| 5,20-diHETE | 5-HETE | CYP4F3A | Neutrophils | ~50-100 fold weaker | - |

| 5,15-diHETE | 5-HETE | ALOX15 | - | ~3-10 fold weaker | - |

Data compiled from multiple sources.[3][7][8]

Experimental Protocols

In Vitro Fluorometric Assay for 5-Lipoxygenase Inhibition

This protocol provides a method to determine the direct inhibitory effect of a test compound on purified 5-LOX enzyme activity.

Principle: This assay utilizes a fluorometric method to measure 5-LOX activity. The enzyme converts a specific substrate into an unstable intermediate, which then reacts with a probe to generate a highly fluorescent product. The rate of increase in fluorescence, measured at an excitation/emission of 500/536 nm, is directly proportional to the enzyme's activity.[14] The potency of a test compound is determined by measuring the reduction in this rate across a range of concentrations.[14]

Materials:

-

5-LOX Assay Buffer

-

Test Compound (e.g., in DMSO)

-

Positive Control (e.g., Zileuton)

-

Purified 5-LOX Enzyme

-

5-LOX Substrate

-

Fluorescent Probe

-

96-well black plate suitable for fluorescence measurements

Procedure:

-

Reagent Preparation:

-

Warm 5-LOX Assay Buffer to room temperature.

-

Prepare a stock solution of the test compound and positive control in DMSO. Create serial dilutions in Assay Buffer to achieve the desired final concentrations.

-

Thaw the 5-LOX enzyme on ice.

-

-

Assay Setup:

-

Add Assay Buffer, enzyme solution, probe solution, and test compound/vehicle to the wells of the 96-well plate.

-

Include wells for "No Enzyme Control".

-

Incubate the plate at room temperature for 10 minutes, protected from light.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the 5-LOX substrate to all wells.

-

Immediately begin measuring the fluorescence in a kinetic mode at Ex/Em = 500/536 nm for 30-40 minutes.

-

-

Data Analysis:

-

For each well, determine the rate of reaction (slope) by plotting fluorescence units versus time within the linear range of the assay.

-

Calculate the percent inhibition for each concentration of the test compound.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[14]

-

Cell-Based Assay for 5-LOX Pathway Inhibition (LTB4 Quantification by ELISA)

This protocol quantifies the production of LTB4, a downstream product of 5-LOX activity, in a cellular context.

Principle: This assay measures the amount of LTB4 released from stimulated cells. Cells are pre-treated with a test compound and then stimulated with a calcium ionophore to activate the 5-LOX pathway. The concentration of LTB4 in the cell supernatant is then quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). A reduction in LTB4 levels indicates inhibition of the 5-LOX pathway.[14]

Materials:

-

Suitable cell line (e.g., human neutrophils, HL-60, or U937 cells)

-

Cell culture medium and supplements

-

24-well cell culture plate

-

Test Compound (e.g., in DMSO)

-

Positive Control (e.g., Zileuton)

-

Calcium Ionophore (e.g., A23187)

-

Commercially available LTB4 ELISA kit

Procedure:

-

Cell Culture and Plating:

-

Culture cells under standard conditions.

-

Seed the cells into a 24-well plate at an appropriate density (e.g., 1 x 10^6 cells/mL) in a suitable buffer (e.g., HBSS).

-

-

Compound Treatment and Stimulation:

-

Pre-incubate the cells with various concentrations of the test compound or a vehicle control for 30 minutes at 37°C.

-

Stimulate the cells by adding a calcium ionophore (e.g., 5 µM A23187) to initiate arachidonic acid release and leukotriene synthesis.

-

Incubate for a specified time (e.g., 15 minutes) at 37°C.

-

-

Sample Collection:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant, which contains the secreted LTB4.

-

-

LTB4 Quantification:

-

Quantify the concentration of LTB4 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percent inhibition of LTB4 production for each concentration of the test compound.

-

Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.

-

LC-MS/MS Analysis of 5-HETE and its Metabolites

This protocol provides a general workflow for the extraction and quantification of 5-HETE and its downstream metabolites from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle: LC-MS/MS offers high selectivity and sensitivity for the simultaneous analysis of multiple eicosanoids in complex biological matrices.[15][16] The method involves solid-phase extraction (SPE) to isolate the lipids, followed by reverse-phase HPLC to separate the different metabolites, and tandem mass spectrometry for their specific detection and quantification.[17]

Materials:

-

Biological sample (e.g., cell culture supernatant, plasma, tissue homogenate)

-

Internal standards (deuterated analogs of the analytes)

-

Methanol (B129727), Acetonitrile, Water (LC-MS grade)

-

Formic acid or Acetic acid

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

HPLC system coupled to a tandem mass spectrometer

Procedure:

-

Sample Preparation and Extraction:

-

Thaw the biological sample on ice.

-

Add internal standards to the sample.

-

Acidify the sample to pH ~3.5.

-

Condition the SPE cartridge with methanol followed by water.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol) to remove polar impurities.

-

Elute the eicosanoids with methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.[17]

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution program. A typical mobile phase consists of water with 0.1% acetic acid (A) and acetonitrile/methanol with 0.1% acetic acid (B).[18]

-

Mass Spectrometric Detection: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each analyte and internal standard.

-

-

Data Analysis:

-

Integrate the peak areas for each analyte and its corresponding internal standard.

-

Generate a calibration curve using known concentrations of analytical standards.

-

Calculate the concentration of each metabolite in the original sample based on the peak area ratios and the calibration curve.

-

Visualizations

Figure 1: Metabolic pathways of 5-HETE.

Figure 2: 5-oxo-ETE signaling via the OXE receptor.

Figure 3: Workflow for LC-MS/MS analysis of eicosanoids.

References

- 1. The 5-Lipoxygenase as a Common Pathway for Pathological Brain and Vascular Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for 5-HETE (HMDB0011134) [hmdb.ca]

- 3. 5-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Oxo-ETE and the OXE receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Hydroxyeicosanoid dehydrogenase - Wikipedia [en.wikipedia.org]

- 9. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biosynthesis and actions of 5-oxoeicosatetraenoic acid (5-oxo-ETE) on feline granulocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biosciencepharma.com [biosciencepharma.com]

- 12. researchgate.net [researchgate.net]

- 13. Regulation of leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. diposit.ub.edu [diposit.ub.edu]

- 16. HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids | Springer Nature Experiments [experiments.springernature.com]

- 17. scispace.com [scispace.com]

- 18. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Function of 5-Hydroxyeicosatetraenoic Acid (5-HETE) in Neutrophils: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyeicosatetraenoic acid (5-HETE) is a crucial lipid mediator derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism.[1] As a key player in the inflammatory cascade, 5-HETE exerts significant influence on the function of neutrophils, the first line of defense in the innate immune system. This technical guide provides a comprehensive overview of the biological roles of 5-HETE in neutrophils, detailing its effects on cellular functions, the underlying signaling pathways, and its metabolic fate. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development in the fields of inflammation, immunology, and related therapeutic areas.

Core Biological Functions of 5-HETE in Neutrophils

5-HETE modulates several critical functions of neutrophils, primarily promoting a pro-inflammatory phenotype. Its main activities include inducing chemotaxis, modulating degranulation, and influencing the production of reactive oxygen species (ROS).

Chemotaxis

5-HETE is a potent chemoattractant for human neutrophils, guiding their migration towards sites of inflammation.[2] Both the 5(S)- and 5(R)-enantiomers of 5-HETE are effective in inducing neutrophil migration, with some studies suggesting that 5(R)-HETE is a more potent inducer of transcellular migration through endothelial and epithelial barriers.[3][4] The chemotactic response to 5-HETE is dose-dependent, with maximal migration observed at specific concentrations.[2]

Table 1: Quantitative Data on 5-HETE-Induced Neutrophil Chemotaxis

| Compound | Concentration for Peak Chemotactic Response | Reference |

| 5-HETE | 1 µg/mL | [2] |

| 8-HETE:9-HETE (85:15, w/w) | 5 µg/mL | [2] |

| 11-HETE | 10 µg/mL | [2] |

| 12-L-HETE | 10 µg/mL | [2] |

Note: The molecular weight of 5-HETE is approximately 320.48 g/mol , so 1 µg/mL is roughly equivalent to 3.12 µM.

Degranulation

While 5-HETE alone has minimal effect on inducing degranulation, it significantly potentiates the degranulation response of neutrophils to other stimuli.[5] This synergistic effect is observed with various agonists, including phorbol (B1677699) myristate acetate (B1210297) (PMA) and leukotriene B4 (LTB4).[6]

Table 2: Potentiation of Neutrophil Degranulation by 5-HETE

| Stimulus | 5-HETE Concentration | Enhancement of Potency | Reference |

| Platelet-activating factor (PAF) | 5 µM | 1000-fold | [1] |

| Phorbol myristate acetate (PMA) | 5 µM | 30-fold | [1] |

| Leukotriene B4 (LTB4) | 5 µM | 5-fold | [1] |

Reactive Oxygen Species (ROS) Production

Similar to its role in degranulation, 5-HETE does not directly stimulate superoxide (B77818) generation at optimally chemotactic concentrations.[2] However, it enhances the production of superoxide anions in response to other stimuli like phorbol esters and diacylglycerol.[6] This potentiation is linked to its ability to elevate intracellular calcium and promote the translocation of protein kinase C (PKC).[6]

Signaling Pathways of 5-HETE in Neutrophils

5-HETE exerts its effects on neutrophils through a specific, G protein-coupled receptor (GPCR)-mediated signaling pathway that is distinct from the receptors for other chemoattractants like LTB4 and formyl peptides.[5][7] Activation of this receptor initiates a cascade of intracellular events.

The binding of 5-HETE to its receptor leads to the activation of a pertussis toxin-sensitive G-protein.[5] This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a rise in cytosolic free calcium.[6][8] The increase in intracellular Ca2+ and the presence of DAG cooperatively activate protein kinase C (PKC).[6] Downstream of these events, the activation of mitogen-activated protein kinases (MAPKs) has also been implicated in 5-HETE signaling.[9]

Metabolism of 5-HETE in Neutrophils

Neutrophils not only produce 5-HETE but also actively metabolize it through several pathways, which can either potentiate or terminate its biological activity.

-

Conversion to 5-oxo-ETE: 5-HETE can be oxidized to 5-oxo-eicosatetraenoic acid (5-oxo-ETE) by a specific dehydrogenase.[10] 5-oxo-ETE is a more potent agonist for the 5-HETE receptor, exhibiting up to 100 times greater activity in stimulating neutrophil chemotaxis and calcium mobilization.[7][10]

-

Esterification into Phospholipids (B1166683): A significant portion of intracellular 5-HETE is rapidly esterified into membrane phospholipids and triglycerides.[11] This process may serve as a mechanism to sequester 5-HETE, potentially for later release or to alter membrane properties.

-

Omega-Hydroxylation: 5-HETE can undergo further metabolism via omega-hydroxylation to form 5,20-diHETE, a less active metabolite.[12]

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the biological functions of 5-HETE in neutrophils.

Neutrophil Isolation

Human neutrophils are typically isolated from fresh peripheral blood of healthy donors using density gradient centrifugation followed by dextran (B179266) sedimentation or hypotonic lysis of erythrocytes.

Chemotaxis Assay (Boyden Chamber)

Principle: The Boyden chamber, or Transwell assay, measures the migration of neutrophils across a porous membrane towards a chemoattractant gradient.

Methodology:

-

Chamber Setup: Place a Transwell insert with a polycarbonate membrane (typically 3-5 µm pores) into a well of a multi-well plate.

-

Chemoattractant: Add 5-HETE at various concentrations to the lower chamber.

-

Cell Seeding: Add isolated neutrophils to the upper chamber.

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 1-2 hours.

-

Quantification: Count the number of neutrophils that have migrated to the lower chamber using a hemocytometer or a plate reader-based method (e.g., measuring ATP content).

Degranulation Assay (Myeloperoxidase Release)

Principle: Neutrophil degranulation can be quantified by measuring the release of granule-specific enzymes, such as myeloperoxidase (MPO) from azurophilic granules.

Methodology:

-

Cell Stimulation: Incubate isolated neutrophils with 5-HETE and/or other stimuli.

-

Centrifugation: Pellet the cells by centrifugation.

-

Supernatant Collection: Collect the supernatant containing the released granule contents.

-

MPO Activity Measurement: Measure the MPO activity in the supernatant using a colorimetric assay with a substrate like 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB) or o-phenylenediamine (B120857) dihydrochloride (B599025) (OPD). The change in absorbance is proportional to the amount of MPO released.

Reactive Oxygen Species (ROS) Assay (Superoxide Production)

Principle: The production of superoxide (O2•−), a primary ROS, can be measured by its ability to reduce cytochrome c.

Methodology:

-

Cell Preparation: Resuspend isolated neutrophils in a buffer containing cytochrome c.

-

Stimulation: Add 5-HETE and/or other stimuli to the cell suspension.

-

Measurement: Monitor the reduction of cytochrome c by measuring the change in absorbance at 550 nm over time using a spectrophotometer.

-

Control: Include a parallel reaction with superoxide dismutase (SOD) to confirm that the observed reduction is specific to superoxide.

Analysis of 5-HETE Metabolism

Principle: The metabolic fate of 5-HETE in neutrophils can be determined by lipid extraction followed by chromatographic analysis.

Methodology:

-

Incubation: Incubate neutrophils with 5-HETE.

-

Lipid Extraction: Extract lipids from the cell pellet and supernatant using a solvent system such as the Folch or Bligh-Dyer method.

-

Separation and Quantification: Separate and quantify 5-HETE and its metabolites (5-oxo-ETE, esterified 5-HETE) using reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS).

Conclusion

5-HETE is a pivotal lipid mediator that significantly influences neutrophil function, thereby playing a critical role in the initiation and propagation of inflammatory responses. Its ability to induce chemotaxis and potentiate degranulation and ROS production highlights its pro-inflammatory nature. The elucidation of its specific signaling pathways and metabolic routes within neutrophils offers promising targets for the development of novel anti-inflammatory therapeutics. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the intricate roles of 5-HETE in neutrophil biology and its implications in various inflammatory diseases.

References

- 1. Potentiating actions of hydroxyeicosatetraenoates on human neutrophil degranulation responses to leukotriene B4 and phorbol myristate acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 3. Measurement of superoxide anion production using maximal rate of cytochrome (III) C reduction in phorbol ester stimulated neutrophils, immobilised to microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 3.2. Neutrophil Chemotaxis Assay [bio-protocol.org]

- 6. Esterified eicosanoids are acutely generated by 5-lipoxygenase in primary human neutrophils and in human and murine infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measurement of Oxidative Burst in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-Hydroxyeicosatetraenoate promotes Ca2+ and protein kinase C mobilization in neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 15-Hydroxyeicosatetraenoic acid inhibits superoxide anion generation by human neutrophils: relationship to lipoxin production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

A Technical Guide to the Cellular Activities of 5-HPETE and 5-HETE

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparative analysis of the cellular activities of 5-hydroperoxyeicosatetraenoic acid (5-HPETE) and 5-hydroxyeicosatetraenoic acid (5-HETE). These two closely related eicosanoids, derived from the 5-lipoxygenase (5-LOX) pathway, play crucial roles in a variety of physiological and pathological processes, including inflammation, immune responses, and cancer. This document details their biosynthesis, signaling pathways, and differential effects on key cellular functions. Quantitative data on their biological potency is summarized in comparative tables. Furthermore, detailed experimental protocols for key assays and visual diagrams of their metabolic and signaling pathways are provided to support further research and drug development in this area.

Introduction

The 5-lipoxygenase (5-LOX) pathway is a critical metabolic cascade that converts arachidonic acid into a series of potent lipid mediators, collectively known as eicosanoids. Among the initial products of this pathway are 5-hydroperoxyeicosatetraenoic acid (this compound) and its subsequent reduction product, 5-hydroxyeicosatetraenoic acid (5-HETE). While structurally similar, these molecules exhibit distinct cellular activities and potencies. This compound is an unstable intermediate, whereas 5-HETE is more stable and can be further metabolized to the highly potent inflammatory mediator, 5-oxo-eicosatetraenoic acid (5-oxo-ETE)[1][2]. Understanding the nuanced differences in the cellular activities of this compound and 5-HETE is paramount for developing targeted therapeutics for a range of inflammatory diseases and cancers.

Biosynthesis of this compound and 5-HETE

The synthesis of this compound and 5-HETE is initiated by the release of arachidonic acid from membrane phospholipids (B1166683) by the action of cytosolic phospholipase A2 (cPLA₂). The key enzyme in this pathway, 5-lipoxygenase (5-LOX), in conjunction with the 5-lipoxygenase-activating protein (FLAP), then catalyzes the insertion of molecular oxygen into arachidonic acid to form the unstable hydroperoxide, 5S-HPETE[3]. This compound can then follow two primary metabolic routes:

-

Reduction to 5-HETE: Ubiquitous cellular peroxidases rapidly reduce this compound to the more stable alcohol, 5S-HETE[4].

-

Conversion to Leukotriene A₄ (LTA₄): 5-LOX can further act on this compound to form the unstable epoxide, LTA₄, which serves as the precursor for the biosynthesis of all leukotrienes[4].

This metabolic branch point highlights the central role of this compound as a key intermediate in the 5-LOX pathway.

Comparative Cellular Activities

While both this compound and 5-HETE are implicated in inflammatory responses, their potencies and specific cellular effects differ significantly. Generally, this compound exhibits greater biological activity than 5-HETE in several assays. However, the most potent biological activities are often attributed to the downstream metabolite of 5-HETE, 5-oxo-ETE, which acts as a high-affinity ligand for the OXE receptor[1][2].

Quantitative Comparison of Cellular Responses

The following table summarizes the half-maximal effective concentrations (EC₅₀) of this compound, 5-HETE, and its more potent metabolite 5-oxo-ETE, in various cellular assays. This data highlights the differential potency of these eicosanoids.

| Cellular Response | Cell Type | This compound (EC₅₀) | 5-HETE (EC₅₀) | 5-oxo-ETE (EC₅₀) | Reference |

| Calcium Mobilization | Human Neutrophils | Less potent than 5-oxo-ETE | ~100-fold less potent than 5-oxo-ETE | 2 nM | [1] |

| Chemotaxis | Human Neutrophils | Less potent than 5-oxo-ETE | ~100-fold less potent than 5-oxo-ETE | ~2-3 nM | [1][2] |

| Actin Polymerization | Feline Eosinophils | Not Reported | Not Reported | ~0.7 nM | [5] |

| GTPγS Binding (OXE Receptor) | Transfected Cells | >100 nM | >100 nM | 6 nM | [2] |

Receptor Binding Affinity

The primary receptor for the pro-inflammatory effects of the 5-HETE metabolic axis is the oxoeicosanoid receptor 1 (OXER1), a G-protein coupled receptor (GPCR). 5-oxo-ETE is the most potent and specific ligand for this receptor.

| Ligand | Receptor | Cell Type/System | Binding Affinity (Kd) | Reference |

| 5-oxo-ETE | OXE Receptor | Human Neutrophil Membranes | 4 nM | [1] |

| 5-HETE | OXE Receptor | Human Neutrophils | Very modest affinity | [6] |

| This compound | OXE Receptor | Transfected HEK293 cells | Considerably lower affinity than 5-oxo-ETE | [6] |

Signaling Pathways

The cellular effects of this compound and 5-HETE are mediated through distinct signaling pathways. While this compound's signaling is less well-defined, 5-HETE and its metabolite 5-oxo-ETE primarily signal through the OXE receptor.

5-oxo-ETE Signaling Cascade

Activation of the OXE receptor by 5-oxo-ETE initiates a signaling cascade characteristic of Gi/o-coupled GPCRs. This includes:

-

Inhibition of Adenylyl Cyclase: Leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Activation of Phospholipase C (PLC): This results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.

-

Activation of Protein Kinase C (PKC): Increased intracellular calcium and DAG levels synergistically activate PKC, leading to the phosphorylation of downstream target proteins and the modulation of cellular functions such as degranulation and superoxide (B77818) production.

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the cellular activities of this compound and 5-HETE.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay measures the directed migration of neutrophils towards a chemoattractant.

-

Principle: A two-chamber system is separated by a microporous membrane. Neutrophils are placed in the upper chamber, and the chemoattractant (e.g., this compound or 5-HETE) is placed in the lower chamber. The number of cells that migrate through the membrane towards the chemoattractant is quantified.

-

Workflow:

-

Isolate human neutrophils from peripheral blood.

-

Load the lower wells of the Boyden chamber with varying concentrations of the chemoattractant or control medium.

-

Place the microporous membrane over the lower wells.

-

Add the neutrophil suspension to the upper wells.

-

Incubate the chamber at 37°C in a humidified incubator.

-

After incubation, remove non-migrated cells from the top of the membrane.

-

Fix and stain the migrated cells on the underside of the membrane.

-

Count the number of migrated cells per high-power field using a microscope.

-

Neutrophil Degranulation Assay (β-glucuronidase Release)

This assay quantifies the release of granule contents from neutrophils upon stimulation.

-

Principle: Neutrophil degranulation is measured by the activity of a specific granule enzyme, such as β-glucuronidase (from azurophilic granules), released into the supernatant after stimulation with an agonist.

-

Procedure:

-

Isolate human neutrophils.

-

Pre-incubate neutrophils with cytochalasin B to enhance degranulation.

-

Stimulate the cells with varying concentrations of this compound, 5-HETE, or a positive control.

-

Pellet the cells by centrifugation.

-

Collect the supernatant.

-

Measure the enzymatic activity of β-glucuronidase in the supernatant using a specific substrate (e.g., p-nitrophenyl-β-D-glucuronide).

-

Determine the total enzyme content in a parallel sample of lysed cells to calculate the percentage of release.

-

Intracellular Calcium Mobilization Assay (Fura-2 AM)

This assay measures changes in intracellular calcium concentration in response to stimuli.

-

Principle: Cells are loaded with the ratiometric fluorescent calcium indicator, Fura-2 AM. Upon binding to calcium, the excitation spectrum of Fura-2 shifts. The ratio of fluorescence emission at 510 nm when excited at 340 nm (calcium-bound) and 380 nm (calcium-free) is proportional to the intracellular calcium concentration.

-

Methodology:

-

Isolate neutrophils and resuspend them in a suitable buffer.

-

Load the cells with Fura-2 AM.

-

Wash the cells to remove extracellular dye.

-

Measure the baseline fluorescence ratio (340/380 nm excitation, 510 nm emission) using a fluorescence spectrophotometer or plate reader.

-

Add the stimulus (this compound or 5-HETE) and record the change in fluorescence ratio over time.

-

Calibrate the fluorescence signal to absolute calcium concentrations using ionomycin (B1663694) and EGTA.

-

5-Lipoxygenase Activity Assay (Spectrophotometric)

This assay measures the enzymatic activity of 5-LOX.

-

Principle: 5-LOX converts a fatty acid substrate (e.g., arachidonic acid or linoleic acid) into a hydroperoxide product that contains a conjugated diene system. This conjugated diene absorbs light at 234 nm. The rate of increase in absorbance at 234 nm is directly proportional to the 5-LOX activity.

-

Protocol:

-

Prepare a reaction mixture containing a suitable buffer and the fatty acid substrate.

-

Initiate the reaction by adding the source of 5-LOX (e.g., purified enzyme or cell lysate).

-

Immediately monitor the increase in absorbance at 234 nm over time using a spectrophotometer.

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve.

-

To test inhibitors, pre-incubate the enzyme with the inhibitor before adding the substrate.

-

Conclusion

This compound and 5-HETE are key intermediates in the 5-lipoxygenase pathway with distinct and important roles in cellular signaling, particularly in the context of inflammation. While this compound is an unstable but biologically active precursor, 5-HETE serves as a more stable intermediate that can be converted into the highly potent inflammatory mediator, 5-oxo-ETE. The differential potencies and signaling mechanisms of these molecules, primarily mediated through the OXE receptor for 5-oxo-ETE, offer multiple avenues for therapeutic intervention. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to unravel the complexities of the 5-LOX pathway and to develop novel therapeutics targeting inflammatory and hyperproliferative diseases.

References

- 1. Targeting the OXE receptor as a potential novel therapy for asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Oxo-ETE and the OXE receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 5-Hydroxyeicosatetraenoic Acid (5-HETE) in the Inflammatory Response: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

5-Hydroxyeicosatetraenoic acid (5-HETE) is a crucial lipid mediator derived from the metabolism of arachidonic acid via the 5-lipoxygenase (5-LOX) pathway. It plays a significant role in orchestrating the inflammatory response by acting as a potent chemoattractant for various immune cells, particularly neutrophils and eosinophils. This technical guide provides an in-depth exploration of the synthesis, signaling mechanisms, and downstream effects of 5-HETE in inflammation. Furthermore, it details its involvement in the pathophysiology of various inflammatory diseases and presents key experimental protocols for its study, along with a summary of relevant quantitative data.

Introduction to 5-HETE and the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, and its resolution is critical for maintaining tissue homeostasis. Eicosanoids, a family of signaling molecules derived from fatty acids, are key players in this process. Among them, 5-HETE, a product of the 5-lipoxygenase (5-LOX) pathway, has emerged as a significant pro-inflammatory mediator.[1][2] It is produced by a variety of immune cells, including neutrophils, eosinophils, monocytes, and mast cells.[3] While 5-HETE itself possesses biological activity, it is often a precursor to the more potent inflammatory mediator, 5-oxo-eicosatetraenoic acid (5-oxo-ETE).[4][5] This guide will delve into the intricate mechanisms by which 5-HETE and its metabolites contribute to the inflammatory response.

Biosynthesis of 5-HETE

The synthesis of 5-HETE is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then metabolized by the 5-lipoxygenase (5-LOX) enzyme, in conjunction with the 5-lipoxygenase-activating protein (FLAP), to form 5-hydroperoxyeicosatetraenoic acid (5-HPETE).[1][6] this compound is an unstable intermediate that is rapidly converted to 5-HETE by the action of peroxidases, such as glutathione (B108866) peroxidase.[6]

Alternatively, this compound can be further metabolized by 5-LOX to produce leukotriene A4 (LTA4), a precursor for other potent inflammatory mediators like leukotriene B4 (LTB4).[1][6]

Conversion to 5-oxo-ETE

A critical step in the pro-inflammatory action of 5-HETE is its conversion to 5-oxo-ETE, a significantly more potent chemoattractant for inflammatory cells.[4][5] This conversion is catalyzed by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH), an NADP+-dependent enzyme.[4][5] The activity of 5-HEDH is notably increased under conditions of oxidative stress, which are often present at sites of inflammation.[5]

Signaling Pathways and Cellular Effects

5-HETE and its more potent metabolite, 5-oxo-ETE, exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of target cells. The primary receptor for 5-oxo-ETE is the OXE receptor 1 (OXER1), also known as GPR170.[7][8][9]

Activation of OXER1 by 5-oxo-ETE initiates a cascade of intracellular signaling events, primarily through the Gαi subunit of the G-protein complex. This leads to:

-

Calcium Mobilization: A rapid increase in intracellular calcium concentration ([Ca2+]i) is a key downstream effect.[10] This occurs through the release of calcium from intracellular stores and influx from the extracellular space.

-

Chemotaxis: 5-HETE and, more potently, 5-oxo-ETE are powerful chemoattractants for neutrophils and eosinophils, guiding them to the site of inflammation.[2][10][11]

-

Cellular Activation: Binding to OXER1 triggers various cellular responses in inflammatory cells, including:

-

Degranulation: Release of cytotoxic and pro-inflammatory molecules from granules.

-

Superoxide (B77818) Production: Generation of reactive oxygen species (ROS) by the NADPH oxidase complex, contributing to pathogen killing and tissue damage.[12][13]

-

Actin Polymerization: Reorganization of the cytoskeleton, which is essential for cell migration.[14]

-

Enhanced Expression of Adhesion Molecules: Increased expression of molecules like CD11b, which facilitates the adhesion of leukocytes to the endothelium.[14]

-

The signaling pathway of 5-HETE and 5-oxo-ETE is distinct from that of other well-known chemoattractants like leukotriene B4 (LTB4) and platelet-activating factor (PAF), indicating a unique mechanism of action.[10]

Role in Inflammatory Diseases

The pro-inflammatory activities of 5-HETE and its metabolites implicate them in the pathogenesis of several inflammatory diseases:

-

Asthma: Elevated levels of 5-HETE have been found in the bronchoalveolar lavage fluid of asthmatic patients.[15][16][17][18] 5-oxo-ETE is a potent chemoattractant for eosinophils, key cells in the allergic inflammation characteristic of asthma.[11][19]

-

Rheumatoid Arthritis (RA): Increased concentrations of 5-HETE have been detected in the synovial fluid of patients with RA.[3][17] It contributes to the recruitment of neutrophils into the joint space, exacerbating inflammation and tissue damage.

-

Inflammatory Bowel Disease (IBD): The 5-LOX pathway is implicated in the inflammation associated with IBD.[19][20]

-

Allergic Reactions: 5-oxo-ETE is a potent stimulator of eosinophils and basophils, cells that play a central role in allergic responses.[3]

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity and presence of 5-HETE and its metabolites in inflammatory conditions.

| Compound | Cell Type | Response | EC50 / Concentration | Reference |

| 5-HETE | Human Neutrophils | Chemotaxis | Peak response at 1 µg/ml | [10] |

| 5-oxo-ETE | Feline Eosinophils | Actin Polymerization | ~0.7 nM | [21] |

| 5-oxo-ETE | Human Eosinophils | Calcium Mobilization | ~100 nM | [14] |

| 5-oxo-ETE | Human Neutrophils | Calcium Mobilization | ~100 times more potent than 5-HETE | [5] |

| 5-oxo-ETE | OXER1 Receptor | GTPγS binding | ~5 nM | [22] |

| Biological Fluid | Disease | 5-HETE Concentration | Reference |

| Synovial Fluid | Rheumatoid Arthritis | Significantly elevated compared to non-inflammatory arthropathy | [3] |

| Bronchoalveolar Lavage Fluid | Asthma | Found in asthmatic humans | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of 5-HETE in inflammation.

Quantification of 5-HETE by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To accurately measure the concentration of 5-HETE in biological samples.

Methodology:

-

Sample Preparation (Solid Phase Extraction):

-

Acidify the biological sample (e.g., plasma, cell culture supernatant, tissue homogenate) to pH 3-4 with a weak acid (e.g., 0.1% acetic acid).

-

Apply the acidified sample to a pre-conditioned C18 solid-phase extraction (SPE) cartridge.

-

Wash the cartridge with a low-organic solvent mixture (e.g., 10% methanol (B129727) in water) to remove polar impurities.

-

Elute 5-HETE and other lipids with a high-organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.[23]

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Use a reverse-phase C18 column (e.g., Shim-Pack XR-ODSIII, 150 × 2.00 mm, 2.2 µm).[19]

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% acetic acid in water) and an organic component (e.g., acetonitrile).[19]

-

The gradient should be optimized to achieve good separation of 5-HETE from other eicosanoids.

-

-

Mass Spectrometry Detection:

-

Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

-

Use multiple reaction monitoring (MRM) for sensitive and specific detection. The MRM transition for 5-HETE is typically m/z 319.2 -> 115.1.

-

Optimize the collision energy and other MS parameters for maximum sensitivity.

-

Quantify 5-HETE by comparing the peak area to a standard curve generated with known concentrations of a 5-HETE standard and an internal standard (e.g., a deuterated analog of 5-HETE).[19]

-

-

In Vitro 5-Lipoxygenase (5-LOX) Activity Assay

Objective: To measure the activity of the 5-LOX enzyme, which is responsible for the production of 5-HETE.

Methodology:

-

Cell Preparation:

-

Isolate inflammatory cells (e.g., human peripheral blood neutrophils) using standard density gradient centrifugation techniques.

-

Resuspend the cells in a suitable buffer (e.g., PBS with calcium and magnesium).

-

-

Enzyme Inhibition (for inhibitor studies):

-

Pre-incubate the cells with the test compound (potential 5-LOX inhibitor) or vehicle control for a specified time (e.g., 30 minutes) at 37°C.[24]

-

-

Stimulation of 5-LOX Activity:

-

Reaction Termination and Extraction:

-

Stop the reaction by adding a cold solvent (e.g., methanol) and placing the samples on ice.

-

Extract the lipids using a suitable method, such as liquid-liquid extraction with ethyl acetate (B1210297) or solid-phase extraction as described in section 6.1.

-

-

Analysis:

-

Quantify the produced 5-HETE using LC-MS/MS (as described in section 6.1) or by measuring the absorbance at 234 nm, which is the characteristic absorbance of the conjugated diene in 5-HETE.[26]

-

Neutrophil Chemotaxis Assay

Objective: To assess the ability of 5-HETE or 5-oxo-ETE to induce the migration of neutrophils.

Methodology:

-

Neutrophil Isolation:

-

Isolate human neutrophils from peripheral blood as described in section 6.2.

-

Resuspend the neutrophils in a chemotaxis buffer (e.g., HBSS with 0.1% BSA).

-

-

Chemotaxis Chamber Setup:

-

Use a multi-well chemotaxis chamber (e.g., a Boyden chamber) with a microporous membrane (e.g., 3-5 µm pore size) separating the upper and lower wells.

-

Add the chemotactic agent (5-HETE or 5-oxo-ETE at various concentrations) or a control buffer to the lower wells.

-

Add the neutrophil suspension to the upper wells.

-

-

Incubation:

-

Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a period sufficient to allow migration (e.g., 60-90 minutes).[2]

-

-

Quantification of Migration:

-

After incubation, remove the non-migrated cells from the top of the membrane.

-

Fix and stain the migrated cells on the underside of the membrane.

-

Count the number of migrated cells in several high-power fields using a microscope.

-

Alternatively, fluorescently label the neutrophils before the assay and quantify the migrated cells by measuring the fluorescence in the lower well.

-

Measurement of Superoxide Production

Objective: To measure the production of reactive oxygen species (superoxide) by neutrophils in response to 5-HETE or 5-oxo-ETE.

Methodology:

-

Neutrophil Preparation:

-

Isolate and prepare neutrophils as described in section 6.2.

-

-

Assay Principle:

-

This assay is commonly based on the reduction of cytochrome c or the oxidation of a fluorescent or chemiluminescent probe by superoxide. The luminol-based chemiluminescence assay is a sensitive method.[27]

-

-

Luminol-Based Chemiluminescence Assay:

-

Prime the neutrophils with a priming agent like TNF-α if necessary, as 5-HETE alone may not be a strong stimulus for superoxide production.[10]

-

In a white 96-well plate, add the neutrophil suspension, luminol (B1675438) (a chemiluminescent probe), and horseradish peroxidase (HRP).

-

Add the stimulus (5-HETE, 5-oxo-ETE, or a positive control like fMLP) to the wells.

-

Immediately measure the chemiluminescence over time using a luminometer. The integral of the light emission over a specific time period is proportional to the amount of superoxide produced.[27]

-

Signaling Pathways and Experimental Workflows

5-HETE Biosynthesis and Metabolism

Caption: Biosynthesis of 5-HETE and its conversion to 5-oxo-ETE.

5-oxo-ETE Signaling Pathway

Caption: Simplified signaling cascade initiated by 5-oxo-ETE binding to OXER1.

Experimental Workflow for 5-HETE Quantification

Caption: Workflow for the quantification of 5-HETE from biological samples.

Conclusion

5-HETE and its highly potent metabolite, 5-oxo-ETE, are key players in the initiation and amplification of the inflammatory response. Their synthesis via the 5-LOX pathway and subsequent activation of inflammatory cells through the OXER1 receptor highlight them as attractive therapeutic targets for a range of inflammatory diseases. The detailed experimental protocols and quantitative data provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the role of 5-HETE in inflammation and to develop novel anti-inflammatory therapies. Continued research into the intricate signaling networks governed by these lipid mediators will undoubtedly pave the way for more effective treatments for chronic inflammatory conditions.

References

- 1. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 2. 5-Hydroxyeicosatetraenoic acid (HETE)-induced neutrophil transcellular migration is dependent upon enantiomeric structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lipoxygenation of arachidonic acid as a source of polymorphonuclear leukocyte chemotactic factors in synovial fluid and tissue in rheumatoid arthritis and spondyloarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Conversion of endogenous arachidonic acid to 5,15-diHETE and lipoxins by polymorphonuclear cells from patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Oxo-ETE/OXER1: A Link between Tumor Cells and Macrophages Leading to Regulation of Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. New Antagonists of the Membrane Androgen Receptor OXER1 from the ZINC Natural Product Database - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Modulation of human neutrophil function by monohydroxy-eicosatetraenoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-oxo-6,8,11,14-eicosatetraenoic acid is a potent stimulator of L-selectin shedding, surface expression of CD11b, actin polymerization, and calcium mobilization in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regulation of superoxide production in neutrophils: role of calcium influx - PMC [pmc.ncbi.nlm.nih.gov]

- 13. How superoxide production by neutrophil leukocytes kills microbes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. atsjournals.org [atsjournals.org]

- 15. 5-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 16. Cells and mediators in bronchoalveolar lavage of asthmatic patients: the example of eosinophilic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 5-Lipoxygenase Inhibitors Attenuate TNF-α-Induced Inflammation in Human Synovial Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Eosinophilic inflammation is associated with elevation of interleukin-5 in the airways of patients with spontaneous symptomatic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Simultaneous Quantitation of Lipid Biomarkers for Inflammatory Bowel Disease Using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In vitro Superoxide Production by Peripheral Neutrophils from Patients with Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Biosynthesis and actions of 5-oxoeicosatetraenoic acid (5-oxo-ETE) on feline granulocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 23. LC-MS/MS method for rapid and concomitant quantification of pro-inflammatory and pro-resolving polyunsaturated fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Design, Synthesis and Cellular Characterization of a Dual Inhibitor of 5-Lipoxygenase and Soluble Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Biosynthesis of hemiketal eicosanoids by cross-over of the 5-lipoxygenase and cyclooxygenase-2 pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 26. cabidigitallibrary.org [cabidigitallibrary.org]

- 27. researchgate.net [researchgate.net]

The Central Role of 5-HPETE in Leukotriene Biosynthesis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Leukotrienes are potent lipid mediators that play a critical role in the pathophysiology of numerous inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular conditions. The biosynthesis of these molecules is a tightly regulated enzymatic cascade initiated from arachidonic acid. At the heart of this pathway lies 5-hydroperoxyeicosatetraenoic acid (5-HPETE), an unstable but crucial intermediate. The formation and subsequent metabolism of this compound represent the committed step and a critical bifurcation point that dictates the production of either pro-inflammatory leukotrienes or other bioactive eicosanoids. This technical guide provides an in-depth exploration of the pivotal role of this compound, detailing the enzymatic steps, regulatory proteins, quantitative parameters, and experimental methodologies relevant to its study.

The Genesis of this compound: The Commitment to the 5-Lipoxygenase Pathway

The journey to leukotriene synthesis begins with the liberation of arachidonic acid (AA) from the nuclear membrane phospholipids, a process catalyzed by cytosolic phospholipase A₂ (cPLA₂). For leukotriene synthesis to proceed, the 5-lipoxygenase (5-LOX) enzyme must be activated. This activation is facilitated by the 5-lipoxygenase-activating protein (FLAP) , an integral nuclear membrane protein.[1] FLAP is not an enzyme itself but functions as an anchor and transfer protein, binding the liberated AA and presenting it to 5-LOX.[2][3][4]

Once presented with its substrate, the activated 5-LOX catalyzes the first of its two sequential reactions: the stereospecific insertion of molecular oxygen into AA at the C-5 position. This dioxygenation reaction yields the hydroperoxy derivative, (5S)-hydroperoxy-6-trans-8,11,14-cis-eicosatetraenoic acid (this compound) .[3][5][6] This initial conversion is the rate-limiting and committing step for entry into the 5-LOX pathway.

The Metabolic Crossroads: The Two Fates of this compound

Following its synthesis, this compound stands at a critical metabolic crossroads. It can be processed by one of two competing enzymatic pathways, which determines the ultimate biological output.

Pathway to Leukotrienes: Dehydration to LTA₄

The same 5-LOX enzyme that synthesizes this compound possesses a second, distinct catalytic activity: LTA₄ synthase activity.[3][7] In this step, 5-LOX catalyzes the dehydration of its own product, this compound, to form the unstable epoxide intermediate, Leukotriene A₄ (LTA₄) .[5][6] This reaction is the definitive step in the biosynthesis of all leukotrienes. Kinetic studies have shown that a significant portion of the this compound intermediate is converted directly to LTA₄ without dissociating from the enzyme, ensuring efficient flux into the leukotriene pathway even in the presence of competing enzymes.[8]

Pathway to 5-HETE: Reduction by Peroxidases

Alternatively, this compound can be rapidly reduced by cellular peroxidases, most notably glutathione (B108866) peroxidase. This reaction converts the unstable hydroperoxy group into a more stable hydroxyl group, yielding 5(S)-hydroxy-6,8,11,14-eicosatetraenoic acid (5-HETE) .[9][10] 5-HETE is itself a bioactive molecule with roles in chemotaxis and can be further oxidized by 5-hydroxyeicosanoid dehydrogenase (5-HEDH) to form the potent neutrophil chemoattractant, 5-oxo-ETE.[10][11]

Downstream Synthesis: From LTA₄ to Bioactive Leukotrienes

The formation of LTA₄ from this compound opens the gateway to the synthesis of the two major classes of leukotrienes. The specific leukotrienes produced depend on the enzymatic machinery present within a given cell type.

-

Leukotriene B₄ (LTB₄): In cells such as neutrophils and monocytes, LTA₄ is hydrolyzed by the enzyme LTA₄ hydrolase (LTA4H) to form LTB₄, a potent chemoattractant for leukocytes.[5][12]

-

Cysteinyl Leukotrienes (cysLTs): In eosinophils, mast cells, and basophils, LTA₄ is conjugated with reduced glutathione (GSH) by LTC₄ synthase .[5][13] The resulting LTC₄ is the parent of the cysLTs. It is subsequently metabolized sequentially to LTD₄ and LTE₄, which are known for their powerful effects on bronchoconstriction and vascular permeability.[7][9]

The instability of LTA₄ allows for a process known as transcellular biosynthesis , where a cell that produces LTA₄ (e.g., a neutrophil) can release it to be taken up and metabolized by a nearby cell that has the requisite downstream enzymes (e.g., a platelet or chondrocyte expressing LTC₄ synthase) but lacks 5-LOX.[7][14]

References

- 1. 5-lipoxygenase-activating protein - Wikipedia [en.wikipedia.org]

- 2. 5-lipoxygenase-activating protein stimulates the utilization of arachidonic acid by 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Differential impact of 5-lipoxygenase-activating protein antagonists on the biosynthesis of leukotrienes and of specialized pro-resolving mediators [frontiersin.org]

- 5. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Lipoxygenase: mechanisms of regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Kinetics of leukotriene A4 synthesis by 5-lipoxygenase from rat polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. gpnotebook.com [gpnotebook.com]

- 10. Substrate Selectivity of 5-Hydroxyeicosanoid Dehydrogenase and Its Inhibition by 5-Hydroxy-Δ6-Long-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Arachidonic acid 5-hydroperoxide - Wikipedia [en.wikipedia.org]

- 12. Eosinophils Express LTA4 Hydrolase and Synthesize LTB4: Important for Asthma Pathogenesis? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Leukotriene C4 synthase: a critical enzyme for the biosynthesis of SRS-A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Leukotriene A4 hydrolase and leukotriene C4 synthase activities in human chondrocytes: transcellular biosynthesis of Leukotrienes during granulocyte-chondrocyte interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of 5-Hydroperoxyeicosatetraenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the seminal discovery of 5-hydroperoxyeicosatetraenoic acid (5-HPETE), a pivotal intermediate in the biosynthesis of leukotrienes. The foundational work, published in 1976 by Borgeat, Hamberg, and Samuelsson, unveiled a novel lipoxygenase pathway for arachidonic acid metabolism in rabbit peritoneal polymorphonuclear leukocytes, laying the groundwork for decades of research into inflammatory processes and the development of novel therapeutics.[1][2]

Core Discovery

In 1976, researchers investigating the metabolism of arachidonic acid in rabbit peritoneal neutrophils identified 5-hydroxy-6,8,11,14-eicosatetraenoic acid (5-HETE) as the principal metabolite.[1] This discovery was significant as the formation of 5-HETE was not inhibited by indomethacin, a known cyclooxygenase inhibitor, suggesting the existence of a distinct enzymatic pathway.[1] The presence of a hydroxyl group positioned alpha to a conjugated diene system in the 5-HETE molecule strongly indicated that it was formed from an unstable hydroperoxy intermediate, which they proposed to be 5-hydroperoxyeicosatetraenoic acid (this compound), generated through the action of a lipoxygenase enzyme.[1] This novel pathway, initiated by the 5-lipoxygenase (5-LOX) enzyme, was a critical breakthrough in understanding the biosynthesis of potent inflammatory mediators.[2]

Quantitative Data from a Foundational Study

The following table summarizes the key quantitative findings from a pivotal study on the transformation of arachidonic acid in rabbit polymorphonuclear leukocytes, which provided the initial evidence for the 5-lipoxygenase pathway.

| Parameter | Value | Reference |

| Major Metabolite Identified | 5-hydroxy-6,8,11,14-eicosatetraenoic acid (5-HETE) | [1] |

| Percentage of Arachidonic Acid Conversion to 5-HETE | >50% of total substrate conversion | [1] |

| Yield of 5,12-dihydroxy-6,8,10,14-eicosatetraenoic acid | 0.5 to 2% | [3] |

Experimental Protocols

The following sections detail the key experimental methodologies employed in the foundational studies that led to the discovery of this compound.

Preparation of Rabbit Peritoneal Polymorphonuclear Leukocytes

-

Induction of Leukocyte Accumulation: An inflammatory response was induced in rabbits by the intraperitoneal injection of glycogen (B147801).[3]

-

Cell Collection: Four hours after glycogen injection, the peritoneal cavity was washed to collect the polymorphonuclear leukocytes.[3]

-

Cell Purification: The collected cell suspension was purified to obtain a homogenous population of neutrophils.

Incubation of Arachidonic Acid with Neutrophils

-

Cell Suspension: A suspension of the purified rabbit peritoneal neutrophils was prepared.

-

Substrate Addition: Arachidonic acid was added to the cell suspension to initiate the metabolic process.[1]

-

Incubation: The mixture was incubated to allow for the enzymatic conversion of arachidonic acid by the neutrophils.

Analytical Methods for Metabolite Identification

The separation and identification of the arachidonic acid metabolites were crucial steps in the discovery. The primary techniques used were thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS).

Thin-Layer Chromatography (TLC)

-

Extraction: After incubation, the lipids were extracted from the cell suspension.

-

Spotting: The extracted lipid mixture was spotted onto a silica (B1680970) gel TLC plate.

-

Development: The plate was developed using a solvent system to separate the different lipid components based on their polarity. A common solvent system for separating similar lipids is a mixture of petroleum ether, diethyl ether, and acetic acid.

-

Visualization: The separated spots were visualized, often using iodine vapor, which reacts with the lipids to make them visible as brown spots.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Derivatization: The hydroxylated fatty acid metabolites were chemically modified (derivatized) to make them volatile for GC analysis. This typically involved methylation of the carboxylic acid group.

-

Gas Chromatography: The derivatized sample was injected into a gas chromatograph, which separated the components based on their boiling points and interactions with the chromatography column.

-

Mass Spectrometry: As the separated components exited the GC column, they entered a mass spectrometer. The mass spectrometer ionized the molecules and fragmented them, producing a unique mass spectrum for each compound. This "fingerprint" allowed for the definitive identification of the metabolites, including 5-HETE.

Signaling Pathways and Experimental Workflows

The discovery of this compound as an intermediate in the 5-lipoxygenase pathway was a critical step in elucidating the biosynthesis of leukotrienes, a class of potent inflammatory mediators.

The experimental workflow that led to this discovery involved a series of meticulous steps, from the preparation of the biological system to the sophisticated analysis of the resulting metabolites.

References

- 1. Transformation of arachidonic acid and homo-gamma-linolenic acid by rabbit polymorphonuclear leukocytes. Monohydroxy acids from novel lipoxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. Transformation of arachidonic acid by rabbit polymorphonuclear leukocytes. Formation of a novel dihydroxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Physiological Concentration of 5-HETE in Tissues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals